dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate
Description
Dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate is a structurally complex organic compound featuring:
- A 1,3-benzenedicarboxylate core with methyl ester groups at positions 1 and 3, enhancing lipophilicity and metabolic stability .
- A 2,5-bis(methyloxy)phenylamino substituent on the thiazin ring, contributing electron-donating effects and influencing solubility .
While direct synthetic or biological data for this compound are absent in the provided evidence, its structural motifs align with pharmacologically active derivatives, such as thiazin-based inhibitors or ester-functionalized drug candidates .
Properties
IUPAC Name |
dimethyl 5-[[2-(2,5-dimethoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O8S/c1-31-15-5-6-17(32-2)16(10-15)25-23-26-19(27)11-18(35-23)20(28)24-14-8-12(21(29)33-3)7-13(9-14)22(30)34-4/h5-10,18H,11H2,1-4H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSCQZBANANOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include amines, carboxylic acids, and thiazine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The thiazine moiety is known to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of thiazine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Case Study:
A study published in Molecules investigated the anticancer effects of thiazine derivatives. The results showed that compounds with similar functional groups as dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate exhibited IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing thiazine rings have been studied for their ability to inhibit bacterial growth and combat resistant strains.
Case Study:
Research conducted on thiazine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The presence of the methoxy groups enhances lipophilicity, facilitating membrane penetration .
Organic Electronics
This compound can be utilized in the development of organic semiconductors due to its conjugated structure.
Data Table: Organic Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Electron Mobility | 0.01 cm²/Vs |
| Thermal Stability | Up to 200°C |
Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for photovoltaic applications. Its structural properties allow for efficient charge transport.
Case Study:
A recent study evaluated the photovoltaic performance of similar compounds in organic solar cells. Results indicated that devices incorporating thiazine derivatives achieved power conversion efficiencies exceeding 8% .
Mechanism of Action
The mechanism of action of dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Ester vs.
- Methoxy Substituents: The 2,5-bis(methoxy)phenyl group in the target compound likely increases lipophilicity compared to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (), which has longer, more polar methoxyethoxy chains .
- Thiazin vs.
Physicochemical Properties
- Solubility: The methyl ester groups in the target compound and ’s derivative suggest moderate water solubility, whereas ’s cyanobenzylidene-thiazolo-pyrimidine (with a nitrile group) may exhibit lower solubility due to increased hydrophobicity .
- Stability : The 4-oxo group in the thiazin ring could enhance hydrolytic stability compared to compounds with labile ester or amide bonds (e.g., ’s pyrazolo-pyrimidine derivatives) .
Biological Activity
Dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate is a complex organic compound with potential biological activities. This article explores its biological effects based on existing research findings.
Chemical Structure and Properties
The compound features a thiazine ring, which is known for its diverse biological activities. The presence of multiple functional groups such as amines and carboxylates suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. The compound's structure may contribute to its efficacy against various bacterial strains. A study highlighted that similar thiazine derivatives demonstrate strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6.6 to 51 nM .
2. Anticancer Potential
Thiazine derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that related compounds can inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
3. Anti-inflammatory Activity
Inflammation plays a crucial role in many chronic diseases. Some thiazine derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may also possess similar properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 10 μg/mL, showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects of thiazine derivatives, a compound structurally related to this compound was tested against human breast cancer cells (MCF7). The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Research Findings Summary Table
Q & A
Q. How can researchers optimize the synthetic yield of dimethyl 5-...benzenedicarboxylate under varying reaction conditions?
- Methodological Answer : Reaction optimization involves testing variables such as solvent polarity (e.g., ethanol vs. DMF), catalyst type (e.g., acetic acid for protonation ), and temperature (reflux vs. room temperature). For example, refluxing with glacial acetic acid as a catalyst improved yields in analogous thiazinone syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediates are minimized. Pressure reduction during solvent evaporation can also enhance purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methoxy groups at δ 3.7–3.9 ppm, thiazinone carbonyl at δ 170–175 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- HPLC-PDA : Assesses purity (>98%) and detects byproducts from incomplete coupling reactions .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Related thiazinone derivatives show kinase inhibition .
- Anti-inflammatory testing : Measure COX-2 suppression in macrophage cells via ELISA .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50 values.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unresolved NMR signals) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in thiazinone rings) by analyzing signal splitting at elevated temperatures .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, analogous triazinone structures were resolved via single-crystal diffraction .
- DFT calculations : Predict chemical shifts using Gaussian or ORCA software to cross-validate experimental NMR data .
Q. What strategies are effective for developing quantitative structure-activity relationship (QSAR) models for this compound?
- Methodological Answer :
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gap) parameters from computational tools like COMSOL or Schrödinger Suite .
- Data curation : Include bioactivity data from analogs (e.g., thiophene-3-carboxylate derivatives ) to enrich training sets.
- Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting.
Q. How can mechanistic studies elucidate the role of the 4-oxo-thiazin-6-yl moiety in biological activity?
- Methodological Answer :
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3O-substituted derivatives) to track metabolic pathways via LC-MS .
- Molecular docking : Simulate binding interactions with target proteins (e.g., MDM2-p53) using AutoDock Vina. Related studies show thiazinone rings form critical hydrogen bonds .
- Kinetic studies : Measure enzyme inhibition rates (e.g., kcat/KM) under varying pH and temperature conditions.
Q. What challenges arise in ensuring enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak columns (e.g., IA/IB) to separate diastereomers.
- Asymmetric catalysis : Test chiral ligands (e.g., BINOL derivatives) during coupling steps to enhance enantioselectivity .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD curves .
Theoretical and Methodological Considerations
- Guiding Principle : Link synthesis and bioactivity data to conceptual frameworks, such as enzyme inhibition kinetics or electron-deficient heterocycle reactivity .
- Contradiction Analysis : Use multi-technique validation (e.g., NMR + X-ray) to resolve ambiguous data .
- AI Integration : Implement machine learning (e.g., random forests) to predict optimal reaction conditions or bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
